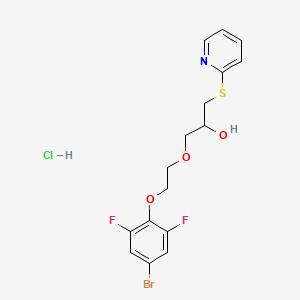
N-(2-acétyl-4,5-diméthoxyphényl)(phénylcyclopentyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylcyclopentyl)formamide: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an acetyl group, two methoxy groups, a phenyl group, and a cyclopentyl group, all connected through a formamide linkage. Its intricate structure makes it a subject of interest in organic chemistry and pharmaceutical research.
Applications De Recherche Scientifique
N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylcyclopentyl)formamide: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylcyclopentyl)formamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:
Formation of the Acetylated Intermediate: The initial step involves the acetylation of 4,5-dimethoxyphenyl using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Formamide Formation: The final step involves the formation of the formamide linkage by reacting the acetylated and cyclopentylated intermediate with formamide under controlled conditions.
Industrial Production Methods
Industrial production of N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylcyclopentyl)formamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylcyclopentyl)formamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the formamide group into an amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where nucleophiles like halides replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Mécanisme D'action
The mechanism of action of N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets. The compound’s formamide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the acetyl and methoxy groups may modulate the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylcyclopentyl)formamide: can be compared with similar compounds such as:
N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylmethyl)formamide: Similar structure but with a phenylmethyl group instead of a cyclopentyl group.
N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylpropyl)formamide: Contains a phenylpropyl group, offering different steric and electronic properties.
N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylbutyl)formamide: Features a phenylbutyl group, providing variations in chemical reactivity and biological activity.
The uniqueness of N-(2-Acetyl-4,5-dimethoxyphenyl)(phenylcyclopentyl)formamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-(2-acetyl-4,5-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-15(24)17-13-19(26-2)20(27-3)14-18(17)23-21(25)22(11-7-8-12-22)16-9-5-4-6-10-16/h4-6,9-10,13-14H,7-8,11-12H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTDEPKRPZVUSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1NC(=O)C2(CCCC2)C3=CC=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(ethylthio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2483106.png)
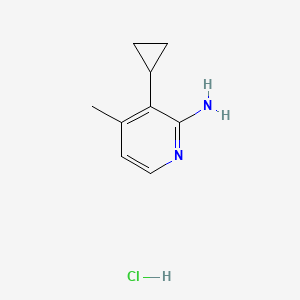

![2-((4-(2-(pyrrolidin-1-yl)ethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2483110.png)
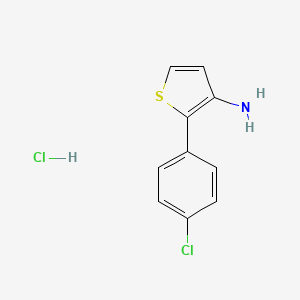
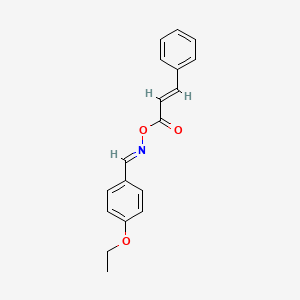
![2-Chloro-N-[1-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethyl]acetamide](/img/structure/B2483117.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-3-tosylpropanamide](/img/structure/B2483118.png)
![3-[(1-benzylpiperidin-4-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2483119.png)
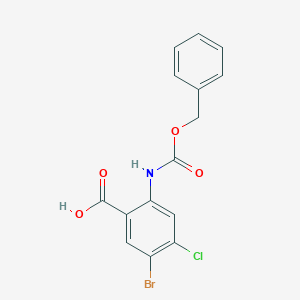
![Ethyl 6-bromo-2-methyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2483121.png)
![Methyl 2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetate](/img/structure/B2483124.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2483125.png)
